molecular formula C11H23N B13835432 N-butyl-4-methylcyclohexan-1-amine CAS No. 84452-93-7

N-butyl-4-methylcyclohexan-1-amine

Katalognummer: B13835432
CAS-Nummer: 84452-93-7
Molekulargewicht: 169.31 g/mol
InChI-Schlüssel: PUQXLCMPUVLEAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-butyl-4-methylcyclohexan-1-amine is a chemical compound with the molecular formula C11H23N. It belongs to the class of cycloalkylamines, which are characterized by their unique chemical structure and pharmacological properties . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-methylcyclohexan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 4-methylcyclohexanone with butylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) under mild acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-butyl-4-methylcyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-butyl-4-methylcyclohexan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of N-butyl-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various downstream effects, including changes in cellular signaling pathways and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-butyl-4-methylcyclohexan-1-amine is unique due to its specific molecular structure, which imparts distinct chemical reactivity and pharmacological properties. Its butyl group and cyclohexane ring contribute to its stability and versatility in various applications .

Eigenschaften

CAS-Nummer

84452-93-7

Molekularformel

C11H23N

Molekulargewicht

169.31 g/mol

IUPAC-Name

N-butyl-4-methylcyclohexan-1-amine

InChI

InChI=1S/C11H23N/c1-3-4-9-12-11-7-5-10(2)6-8-11/h10-12H,3-9H2,1-2H3

InChI-Schlüssel

PUQXLCMPUVLEAV-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC1CCC(CC1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.